molecular formula C12H12O3 B8710545 Ethyl benzalpyruvate CAS No. 17451-20-6

Ethyl benzalpyruvate

Cat. No.: B8710545
CAS No.: 17451-20-6
M. Wt: 204.22 g/mol
InChI Key: JROXCHHVHPOBHU-UHFFFAOYSA-N
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Description

Ethyl benzalpyruvate is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

17451-20-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-oxo-4-phenylbut-3-enoate

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

JROXCHHVHPOBHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

Ethyl pyruvate undergoes selective reduction depending on the reagent:

ReagentProductConditions
NaBH₄Ethyl lactate (retains ester)Room temperature, ethanol
LiAlH₄1,2-propanediol (full reduction)Anhydrous ether, 0°C

Oxidation with H₂O₂

Pyruvate reacts with hydrogen peroxide via a transition intermediate (Fig. 1), producing acetate, CO₂, and water :

CH3COCOO+H2O2CH3COO+CO2+H2O\text{CH}_3\text{COCOO}^- + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{COO}^- + \text{CO}_2 + \text{H}_2\text{O}

  • Rate constant : k=2.418M1s1k = 2.418 \, \text{M}^{-1} \text{s}^{-1} at 25°C .

  • Inhibition : Ethyl pyruvate’s ester group blocks CO₂ release, preventing this pathway unless hydrolyzed .

Catalytic Hydrogenation

Ethyl pyruvate undergoes enantioselective hydrogenation using Pt/SiO₂ catalysts modified with cinchonidine:

  • Selectivity : Up to 85% enantiomeric excess (ee) for (R)-ethyl lactate .

  • Rate enhancement : Tin additives increase hydrogenation rate but reduce ee beyond a critical concentration .

Biological Reactivity

  • Trypanocidal activity : Ethyl pyruvate inhibits Trypanosoma brucei pyruvate kinase (Ki = 0.8 mM) via competitive binding at the ATP site .

  • Anti-inflammatory effects : Chelates Ca²⁺ in Ringer’s solution, stabilizing the compound and modulating redox pathways .

Hypothetical Reactivity of Ethyl Benzalpyruvate

While no direct data exists for this compound, analogous reactions can be inferred:

  • Condensation : A benzal group (C₆H₅CH=) could form via aldol condensation between ethyl pyruvate and benzaldehyde under basic conditions.

  • Oxidation : The α,β-unsaturated ketone moiety may undergo epoxidation or dihydroxylation with peracids or OsO₄.

  • Reduction : Selective reduction of the ketone or ester group using NaBH₄/LiAlH₄, similar to ethyl pyruvate.

Data Gaps and Limitations

  • No peer-reviewed studies specifically address this compound.

  • Predicted reactivity assumes structural similarity to ethyl pyruvate, which may not hold for benzal derivatives.

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